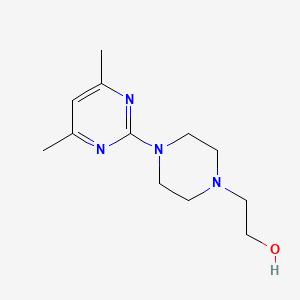

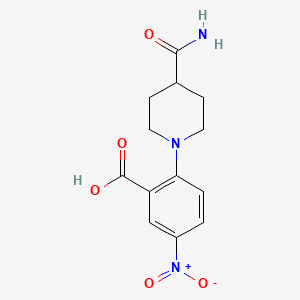

![molecular formula C15H19NO B1328692 N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine CAS No. 1019580-52-9](/img/structure/B1328692.png)

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine, also known as N-benzofuranyl-N-cyclopentylamine, is a cyclic amine compound that has recently been gaining attention in the scientific community due to its unique properties. It is a heterocyclic compound that has been found to have a variety of applications in areas such as organic synthesis, medicinal chemistry, and materials science.

科学的研究の応用

Synthesis and Characterization

N-[1-(1-Benzofuran-2-yl)ethyl]-N-cyclopentylamine and its derivatives have been studied for their synthesis and chemical properties. For example, Vessally et al. (2013) explored the one-pot synthesis and FT-IR characterization of a similar benzofuran derivative. They focused on the compound's geometrical structures, vibrational frequencies, and molecular electrostatic potential, providing a foundation for understanding the compound's chemical behavior (Vessally et al., 2013).

Antimicrobial and Antiviral Activities

Benzofuran derivatives have been researched for their potential antimicrobial and antiviral activities. Mubarak et al. (2007) synthesized new benzofuran derivatives and evaluated their in vitro anti-HIV activities. Some of these compounds showed an ability to inhibit HIV replication in cell culture at non-toxic concentrations (Mubarak et al., 2007). Similarly, Shankerrao et al. (2013) studied the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, finding that certain compounds exhibited good antimicrobial activities (Shankerrao et al., 2013).

Organic Synthesis and Reactions

The use of benzofuran derivatives in organic synthesis and reactions is another area of research. Isomura et al. (1985) explored the aminopalladation process in the synthesis of azepine derivatives using a benzofuran compound, providing insights into novel synthetic pathways (Isomura et al., 1985). Koca et al. (2005) synthesized novel benzofuran-2-yl ketoxime derivatives and evaluated their antimicrobial activity, contributing to the development of new synthetic methods for potential pharmaceutical compounds (Koca et al., 2005).

作用機序

Target of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities . They have been found to have significant cell growth inhibitory effects on different types of cancer cells .

Mode of Action

Benzofuran derivatives have been found to exhibit cytotoxicity, indicating that they may interact with cellular targets to inhibit cell growth .

Biochemical Pathways

Benzofuran derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The molecular weight of the compound is 229.32 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects on different types of cancer cells .

将来の方向性

特性

IUPAC Name |

N-[1-(1-benzofuran-2-yl)ethyl]cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11(16-13-7-3-4-8-13)15-10-12-6-2-5-9-14(12)17-15/h2,5-6,9-11,13,16H,3-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRWDISKRNAPNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)NC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)

![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328633.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328635.png)